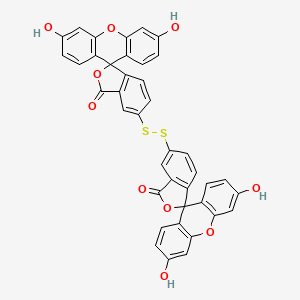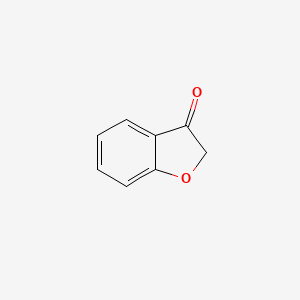
苯并呋喃-3(2H)-酮
概述
描述
Benzofuran-3(2H)-one is a heterocyclic organic compound that features a fused benzene and furan ring system with a ketone functional group at the third position. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing benzofuran-3(2H)-one involves the cyclization of ortho-hydroxyaryl ketones.
Copper-Catalyzed Coupling: Another method involves a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines to form α-ketoamides.
Industrial Production Methods:
Free Radical Cyclization: Industrially, benzofuran-3(2H)-one can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Types of Reactions:
Oxidation: Benzofuran-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of benzofuran-3(2H)-one can yield corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Copper iodide is a notable catalyst for coupling reactions involving benzofuran-3(2H)-one.
Major Products:
α-Ketoamides: Formed through copper-catalyzed coupling with amines.
Substituted Benzofurans: Resulting from various substitution reactions.
科学研究应用
Benzofuran-3(2H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of drugs with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the creation of novel materials with unique properties.
作用机制
Target of Action
Benzofuran-3(2H)-one, a class of compounds ubiquitous in nature, has been shown to have strong biological activities .
Mode of Action
The mode of action of Benzofuran-3(2H)-one involves its interaction with its targets, leading to various changes. For instance, a copper iodide-catalyzed coupling reaction of Benzofuran-3(2H)-one with amines has been established for the direct synthesis of α-ketoamides . This process involves C–O bond cleavage and C=O/C–N bond formation . Mechanism studies indicated that this α-ketoamide formation reaction may involve a free radical process .
Biochemical Pathways
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, it can be inferred that Benzofuran-3(2H)-one may affect multiple biochemical pathways.
Pharmacokinetics
The wide distribution of benzofuran compounds in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae suggests that these compounds may have good bioavailability.
Result of Action
Its derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
Action Environment
The wide distribution of benzofuran compounds in various plant families suggests that these compounds may be stable and effective in diverse environmental conditions .
生化分析
Biochemical Properties
Benzofuran-3(2H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran-3(2H)-one has been shown to interact with copper complexes, promoting enantioselective conjugate additions to α,β-unsaturated ketones . This interaction involves the formation of quaternary stereocenters, which are essential for the synthesis of complex organic molecules. Additionally, benzofuran-3(2H)-one can undergo copper iodide-catalyzed coupling reactions with amines, leading to the formation of α-ketoamides . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
Benzofuran-3(2H)-one exhibits significant effects on various types of cells and cellular processes. It has been found to possess strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These activities influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran-3(2H)-one derivatives have shown cytotoxic effects on human solid tumor cell lines, such as gastric carcinoma cells (MKN45), hepatocellular carcinoma cells (HepG2), breast cancer cells (MCF-7), and lung cancer cells . These effects are mediated through interactions with cellular targets, leading to alterations in cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of benzofuran-3(2H)-one involves several key processes. One notable mechanism is its ability to participate in free radical cyclization cascades, which are essential for the synthesis of polycyclic benzofuran compounds . This process involves the cleavage of C–O bonds and the formation of C=O and C–N bonds, resulting in the generation of complex molecular structures. Additionally, benzofuran-3(2H)-one can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby modulating cardiac function . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzofuran-3(2H)-one can change over time due to factors such as stability and degradation. Studies have shown that benzofuran-3(2H)-one derivatives exhibit varying degrees of stability, which can influence their long-term effects on cellular function . For instance, the stability of benzofuran-3(2H)-one in different experimental conditions can affect its efficacy in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of benzofuran-3(2H)-one vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent biological activities, with higher doses potentially leading to toxic or adverse effects . For example, benzofuran-3(2H)-one derivatives have been studied for their anti-tumor properties in animal models, where varying dosages have shown different levels of efficacy and toxicity. Identifying the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Benzofuran-3(2H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells and tissues . For instance, the compound’s ability to undergo enantioselective conjugate additions and coupling reactions highlights its role in complex biochemical processes . Understanding these metabolic pathways is critical for elucidating the compound’s biological functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of benzofuran-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biological activity . For example, benzofuran-3(2H)-one derivatives have been shown to interact with cellular transporters, facilitating their uptake and distribution within target tissues. These processes are essential for determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
Benzofuran-3(2H)-one exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran-3(2H)-one derivatives have been observed to localize within the nucleus, where they can interact with DNA and modulate gene expression . Understanding the subcellular localization of benzofuran-3(2H)-one is crucial for elucidating its molecular mechanisms and potential therapeutic applications.
相似化合物的比较
Benzofuran: Lacks the ketone functional group at the third position.
Benzothiophene: Contains a sulfur atom in place of the oxygen atom in the furan ring.
Coumarin: Features a lactone ring fused to a benzene ring, differing in structure and properties.
Uniqueness:
Functional Group: The presence of the ketone functional group at the third position in benzofuran-3(2H)-one distinguishes it from other benzofuran derivatives.
Biological Activity: Its unique structure contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPCLNUSDGXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221917 | |
| Record name | Coumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-34-8 | |
| Record name | Coumaranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007169348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran-3(2H)-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7LS8K9LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzofuran-3(2H)-one?
A1: The molecular formula of Benzofuran-3(2H)-one is C8H6O2, and its molecular weight is 134.13 g/mol.
Q2: What are the key spectroscopic features of Benzofuran-3(2H)-one?
A2: Benzofuran-3(2H)-one derivatives are commonly characterized by IR, 1H NMR, and 13C NMR spectroscopy. [, , ] For example, characteristic peaks in the 1H NMR spectrum can confirm the presence of the benzofuranone core and various substituents. []
Q3: What are the common synthetic routes to access Benzofuran-3(2H)-one derivatives?
A3: Benzofuran-3(2H)-ones can be synthesized through various methods. One common approach involves the reaction of o-hydroxyacetophenones with sodium azide and iodine followed by a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [] Another method utilizes the cyclization of alkyl-substituted phenoxyacetyl chlorides in the presence of aluminium chloride. [] Additionally, microwave-assisted synthesis from benzoate substrates provides a rapid and efficient route to these compounds. []
Q4: How do Benzofuran-3(2H)-ones behave in Wittig reactions?
A4: Benzofuran-3(2H)-ones readily undergo Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures, providing a practical route to 3-substituted benzofurans. [] Notably, the intermediate 3-methylene-2,3-dihydrobenzofurans readily rearrange to the corresponding benzofurans under thermal, acidic, or basic conditions. []
Q5: Can Benzofuran-3(2H)-ones undergo cycloaddition reactions?
A5: Yes, Benzofuran-3(2H)-one derivatives can participate in various cycloaddition reactions. For instance, they engage in [2+2] cycloadditions with dimethyl acetylenedicarboxylate when converted to their corresponding enamines. [] Furthermore, they undergo 1,3-dipolar cycloadditions with azlactones, yielding tetrasubstituted pyrroles after spontaneous decarboxylation. []
Q6: Are there any catalytic applications of Benzofuran-3(2H)-ones?
A6: While Benzofuran-3(2H)-ones are not typically employed as catalysts themselves, their unique reactivity makes them valuable building blocks in various catalytic transformations. For example, chiral copper complexes can catalyze the asymmetric conjugate addition of Benzofuran-3(2H)-ones to α,β-unsaturated ketones, creating quaternary stereocenters with high enantioselectivity. []
Q7: What are the potential therapeutic applications of Benzofuran-3(2H)-one derivatives?
A7: Benzofuran-3(2H)-one derivatives, including aurones, have garnered significant interest for their diverse pharmacological properties. Research indicates their potential as anticancer agents, particularly against breast cancer cell lines. [, , , ] They have also shown promising activity against the parasite Trypanosoma cruzi, responsible for Chagas disease. [] Additionally, some derivatives act as selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential in treating neurological disorders like Parkinson’s and Alzheimer’s diseases. []
Q8: How do structural modifications of Benzofuran-3(2H)-one impact its biological activity?
A8: Structure-activity relationship (SAR) studies reveal that even subtle modifications to the benzofuranone core can drastically alter its biological activity. For instance, introducing a heterocyclic thioether moiety to the chromone analogue or a cyclic tertiary amine to the aurone analogue enhances antitumor activity against various human cancer cell lines. [] Furthermore, the presence and nature of substituents at the 2-position significantly influence the compound's potency and selectivity towards specific targets like c-KIT kinase. []
Q9: Has the absolute configuration of naturally occurring Benzofuran-3(2H)-one derivatives been established?
A9: Yes, the resolution of racemic 2-benzyl-2-hydroxy-1-benzofuran-3(2H)-ones (auronols) and subsequent analysis of their CD spectra have allowed scientists to determine the absolute configuration of these naturally occurring compounds. [] Furthermore, the absolute configuration of flavanone–benzofuranone-type biflavonoids has been elucidated through a combination of chemical degradation, computational analysis, NMR spectroscopy, and CD spectroscopy. []
Q10: How is computational chemistry utilized in research on Benzofuran-3(2H)-one derivatives?
A10: Computational tools play a crucial role in identifying promising Benzofuran-3(2H)-one-based drug candidates. Virtual screening of natural product databases, coupled with sophisticated scoring functions that consider solvation free energy, aids in discovering novel inhibitors for targets like c-KIT kinase. [] Docking simulations provide insights into the binding modes and interactions of these inhibitors with their targets, facilitating the rational design of more potent and selective compounds. [, ]
Q11: Are there any reported applications of Benzofuran-3(2H)-one derivatives in materials science?
A11: Yes, some Benzofuran-3(2H)-one derivatives, particularly aurones, are being explored for their photochemical properties. Researchers are incorporating aurone side-groups into methacrylic polymers to develop materials with light-responsive characteristics. [] This area holds promise for applications in photochemistry and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

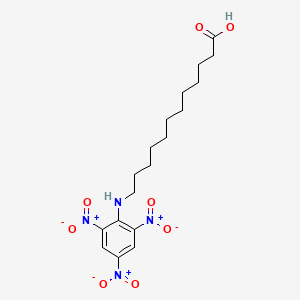



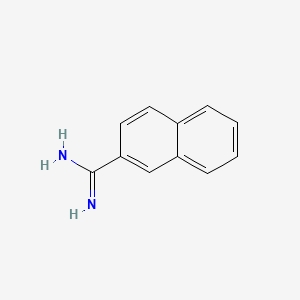

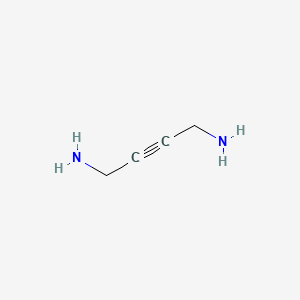
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213805.png)



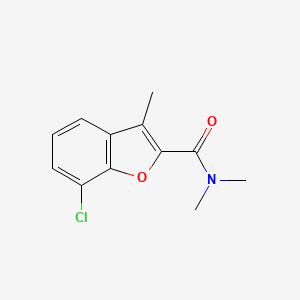
![8-(Benzyloxy)-2-methylimidazo[1,2-A]pyrazin-3-amine](/img/structure/B1213814.png)
